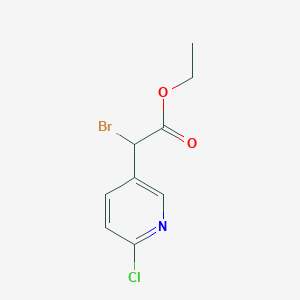

Ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate

説明

Ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate is a halogenated ester featuring a pyridine ring substituted with chlorine at the 6-position and a brominated acetoxy group at the 2-position. Its reactivity is influenced by the electron-withdrawing effects of the chlorine and bromine substituents, which enhance electrophilic substitution and nucleophilic displacement reactions.

Crystallographic data for structurally related compounds (e.g., ethyl 2-{3-[(6-chloropyridin-3-yl)methyl]-2-(nitroimino)imidazolidin-1-yl}acetate) reveal orthorhombic crystal systems with unit cell parameters such as a = 7.8136 Å, b = 19.3483 Å, and c = 10.1926 Å, and a density of 1.498 Mg m⁻³ . These structural features are critical for understanding molecular packing and intermolecular interactions.

特性

CAS番号 |

1007879-26-6 |

|---|---|

分子式 |

C9H9BrClNO2 |

分子量 |

278.53 g/mol |

IUPAC名 |

ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate |

InChI |

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)8(10)6-3-4-7(11)12-5-6/h3-5,8H,2H2,1H3 |

InChIキー |

UNFTXRWJRCGTIY-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C(C1=CN=C(C=C1)Cl)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate typically involves the bromination of ethyl 2-(6-chloropyridin-3-yl)acetate. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process .

化学反応の分析

Types of Reactions

Ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used for oxidation, often in acidic or basic media.

Major Products Formed

科学的研究の応用

Ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate has several applications in scientific research:

作用機序

The mechanism of action of ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in substitution reactions with nucleophiles, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .

類似化合物との比較

Structural Analogues

a) Methyl 2-Bromo-2-(6-Bromobenzofuran-3-yl)Acetate

- Structure : Replaces the 6-chloropyridinyl group with a 6-bromobenzofuran moiety.

- Synthesis : Prepared via radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (81% yield) .

- Key Differences : The benzofuran ring introduces a fused oxygen heterocycle, altering electronic properties and steric bulk compared to the pyridine system. Bromine at the 6-position increases molecular weight and polarizability.

b) Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate

- Structure : Features a pyrimidine core with a thioether linkage and thietane ring instead of pyridine.

- Synthesis : Derived from ethyl 2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane .

- Key Differences : Sulfur atoms in the thioether and thietane groups enhance nucleophilicity and redox activity. The absence of halogens reduces electrophilic reactivity.

c) Ethyl 2-(5-Bromo-3-Chloropyridin-2-yl)Acetate

- Structure : Substitutes chlorine at the 3-position and bromine at the 5-position on the pyridine ring.

- Commercial Availability : Listed with one supplier (CAS: 1335057-98-1) .

- Key Differences : Regiochemical variation in halogen placement alters electronic distribution; the 3-chloro group may sterically hinder reactions at the 2-position.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Substituents |

|---|---|---|---|---|

| Ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate | ~274.52 | Not reported | N/A | 6-Cl, 2-Br, pyridine |

| Methyl 2-bromo-2-(6-bromobenzofuran-3-yl)acetate | ~341.97 | Off-white solid | 81 | 6-Br, benzofuran |

| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | ~312.43 | Not reported | Not reported | Thioether, thietane, pyrimidine |

| Ethyl 2-(5-bromo-3-chloropyridin-2-yl)acetate | ~289.97 | Not reported | N/A | 5-Br, 3-Cl, pyridine |

Notes:

- Halogenated pyridine derivatives generally exhibit higher melting points and lower solubility in nonpolar solvents compared to benzofuran or pyrimidine analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。